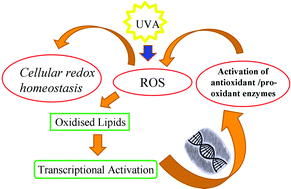Modulation of gene expression by the oxidative stress generated in human skin cells by UVA radiation and the restoration of redox homeostasis†
Photochemical & Photobiological Sciences Pub Date: 2011-10-19 DOI: 10.1039/C1PP05222E
Abstract
UVA radiation generates a significant oxidative stress in skin cells which is further enhanced by the release of the pro-oxidant


Recommended Literature
- [1] A microfluidic gradient device for drug screening with human iPSC-derived motoneurons†
- [2] Does the cationic or the radical character dominate the reactivity of alkene radical cations towards solvent molecules?†‡
- [3] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [4] Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†
- [5] Phenylcarboxyl-decorated tetraphenylethene with diverse molecular RIM-induced emission from host–guest inclusion and aggregation formation†
- [6] Understanding charge transport in wavy 2D covalent organic frameworks†
- [7] Materials chemistry communications. Ab initio determination of molecular structures using high-resolution powder diffraction data from a laboratory X-ray source
- [8] Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry†
- [9] Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex
- [10] High performance piezocomposites for flexible device application†









